molecular formula C10H14 B1584924 1,4-Decadiyne CAS No. 929-53-3

1,4-Decadiyne

Cat. No.: B1584924
CAS No.: 929-53-3
M. Wt: 134.22 g/mol
InChI Key: IWIDILFDSIIOSB-UHFFFAOYSA-N
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Description

1,4-Decadiyne is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a pungent odor at room temperature. This compound belongs to the class of acetylenic hydrocarbons, characterized by the presence of two triple bonds in its molecular structure. This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Decadiyne can be synthesized through several methods. One common method involves the coupling of terminal alkynes. For example, the reaction of 1,3-butadiyne with acetylene in the presence of a suitable catalyst can yield this compound. Another method involves the dehydrohalogenation of 1,4-dichloro-2-butyne using a strong base such as potassium hydroxide in an alcoholic medium .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Decadiyne undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form diketones or other oxygenated products.

    Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reaction conditions.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens such as bromine or chlorine.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,4-Decadiyne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Decadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, this compound can affect cellular pathways by altering the expression of genes or the activity of signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,4-Decadiyne

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a versatile intermediate in organic synthesis and its applications in various fields of research make it a valuable compound.

Properties

IUPAC Name

deca-1,4-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHRTPWTQFONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Wang iodopolystyrene (100 mg), synthesized as described in Example 1, was dissolved in a solvent mixture of DMF/distilled water/TEA (9:1:1) (5 mL) and allowed to swell for 30 minutes at room temperature. 1,5-decadiyne (100 mg) in DMF (2 mL) was added to the polymer bead suspension. Potassium carbonate (50 mg, 0.36 mm) and tetrabutylammonium bromide (50 mg, 0.16 mM) were then added and the suspension was stirred under argon atmosphere for 30 minutes. Tetrakis (triphenylphosphine) palladium (O) (25 mg, 0.02 mM) was added rapidly. The reaction mixture was heated to 80° C. and agitated at that temperature under an argon atmosphere for 16 hours and allowed to cool to room temperature. When the mixture had reached room temperature, a saturated solution of ammonium acetate (5 mL) was added and the mixture agitated at room temperature for 30 minutes. DME (5 mL) was added and the mixture was agitated for an additional 30 minutes, transferred to a fritted filter funnel and washed sequentially with distilled water, DMF, distilled water, 2 N HCl, distilled water, DMF, distilled water, methanol, DCM and methanol (50 mL of each which was allowed to equilibrate for 10 minutes between washes). The product was dried under vacuum to produce a tagged bead containing only one Raman active acetylene tag.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1,4-decadiyne a useful starting material in the synthesis of methyl (E,Z,Z)-8,11,14-eicosatrienoate?

A1: this compound provides the correct carbon chain length and two strategically positioned triple bonds. As described in the paper, it reacts with 1,8-dichloro-(E)-2-octene to form 1-chloro-(E)-6-octadecene-9,12-diyne []. This intermediate contains the full 20-carbon backbone of eicosatrienoate, with a strategically placed double bond. Subsequent stereospecific hydrogenation of the triple bonds, followed by malonic ester synthesis, yields the desired methyl (E,Z,Z)-8,11,14-eicosatrienoate [].

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